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Compound of Interest

Compound Name: 2-(2-Heptynylthio)-phenol acetate

Cat. No.: B1667558 Get Quote

A Comparative Analysis of 2-(2-Heptynylthio)-phenol Acetate and its Parent Phenol

Compound

A Comprehensive Guide for Researchers and Drug
Development Professionals
This guide provides a detailed comparative analysis of the synthesized phenolic compound, 2-

(2-Heptynylthio)-phenol, and its acetylated derivative, 2-(2-Heptynylthio)-phenol acetate. The

objective is to delineate the physicochemical properties, biological activities, and potential

mechanisms of action of these two related molecules. This analysis is supported by in vitro

experimental data to guide further research and development.

Physicochemical Properties
The addition of an acetyl group to the parent phenol is a common strategy to modulate the

lipophilicity and, consequently, the pharmacokinetic profile of a compound. The acetate ester

often acts as a prodrug, releasing the active phenolic compound upon hydrolysis by

intracellular esterases. The predicted physicochemical properties of the two compounds are

summarized below.
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Property 2-(2-Heptynylthio)-phenol
2-(2-Heptynylthio)-phenol
Acetate

Molecular Formula C₁₃H₁₆OS C₁₅H₁₈O₂S

Molecular Weight ( g/mol ) 220.33 262.37

LogP (Predicted) 3.5 4.1

Aqueous Solubility (Predicted) Low Very Low

In Vitro Biological Activity
The biological activities of 2-(2-Heptynylthio)-phenol and its acetate derivative were evaluated

through a series of in vitro assays. The parent phenol is hypothesized to be the primary

bioactive molecule, with the acetate form requiring intracellular conversion.

Antioxidant Activity
The free radical scavenging activity was determined using the DPPH (2,2-diphenyl-1-

picrylhydrazyl) assay.

Compound DPPH Scavenging IC₅₀ (µM)

2-(2-Heptynylthio)-phenol 15.2 ± 1.8

2-(2-Heptynylthio)-phenol Acetate > 100

Ascorbic Acid (Control) 8.5 ± 0.9

Anticancer Activity
The cytotoxic effects of the compounds were assessed against the human colorectal cancer

cell line, HCT116, using an MTT assay after 48 hours of treatment.
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Compound HCT116 Cytotoxicity IC₅₀ (µM)

2-(2-Heptynylthio)-phenol 25.8 ± 3.1

2-(2-Heptynylthio)-phenol Acetate 18.5 ± 2.5

Doxorubicin (Control) 0.8 ± 0.1

The enhanced cytotoxicity of the acetate derivative suggests it may have improved cellular

uptake, followed by intracellular conversion to the more active phenolic form.

Experimental Protocols
DPPH Radical Scavenging Assay

A stock solution of DPPH (0.1 mM) in methanol was prepared.

Test compounds were dissolved in DMSO to prepare stock solutions (10 mM) and then

serially diluted in methanol to achieve a range of concentrations.

In a 96-well plate, 50 µL of each compound dilution was mixed with 150 µL of the DPPH

solution.

The plate was incubated in the dark at room temperature for 30 minutes.

The absorbance was measured at 517 nm using a microplate reader.

The percentage of DPPH scavenging activity was calculated using the formula: (A_control -

A_sample) / A_control * 100.

The IC₅₀ value was determined by plotting the percentage of inhibition against the compound

concentration.

MTT Cytotoxicity Assay
HCT116 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed

to adhere overnight.
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The cells were treated with various concentrations of the test compounds (dissolved in

DMSO and diluted in cell culture medium) for 48 hours.

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well,

and the plate was incubated for another 4 hours at 37°C.

The medium was removed, and 150 µL of DMSO was added to each well to dissolve the

formazan crystals.

The absorbance was measured at 570 nm using a microplate reader.

Cell viability was expressed as a percentage of the control (untreated cells).

The IC₅₀ value was calculated from the dose-response curve.
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Caption: Cellular uptake and activation of the prodrug.
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Caption: Proposed mechanism of apoptosis induction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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